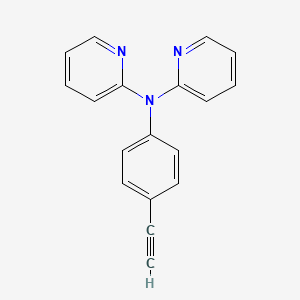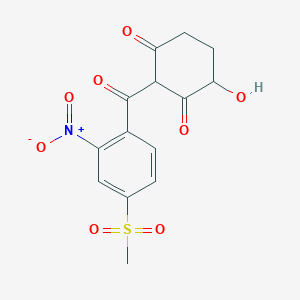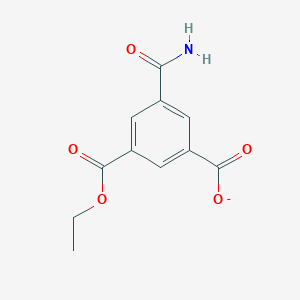
Tricyclohexylsulfanium methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclohexylsulfanium methanesulfonate is a chemical compound that belongs to the class of sulfonium salts These compounds are characterized by the presence of a sulfonium ion, which is a sulfur atom bonded to three organic groups and carrying a positive charge Methanesulfonate is the conjugate base of methanesulfonic acid, a strong acid commonly used in organic synthesis and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexylsulfanium methanesulfonate typically involves the reaction of tricyclohexylsulfonium chloride with methanesulfonic acid. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions. The reaction proceeds via the nucleophilic substitution mechanism, where the chloride ion is replaced by the methanesulfonate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclohexylsulfanium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various sulfonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tricyclohexylsulfanium methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, including catalysts and stabilizers.
Wirkmechanismus
The mechanism of action of tricyclohexylsulfanium methanesulfonate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can form strong interactions with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The specific pathways involved depend on the context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Tricyclohexylsulfanium methanesulfonate can be compared with other sulfonium salts, such as:
- Trimethylsulfonium iodide
- Triphenylsulfonium chloride
- Dimethylsulfonium methylsulfate
Uniqueness
- Structure : The tricyclohexyl groups provide steric hindrance, which can influence the reactivity and stability of the compound.
- Reactivity : The presence of the methanesulfonate group imparts unique chemical properties, making it suitable for specific applications that other sulfonium salts may not be able to achieve.
Eigenschaften
CAS-Nummer |
481071-77-6 |
|---|---|
Molekularformel |
C19H36O3S2 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
methanesulfonate;tricyclohexylsulfanium |
InChI |
InChI=1S/C18H33S.CH4O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h16-18H,1-15H2;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
UWNDWAATDQPKOO-UHFFFAOYSA-M |
Kanonische SMILES |
CS(=O)(=O)[O-].C1CCC(CC1)[S+](C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


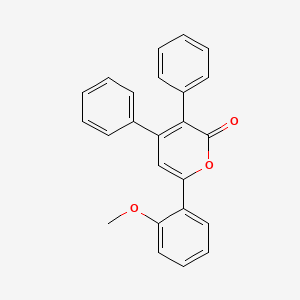
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
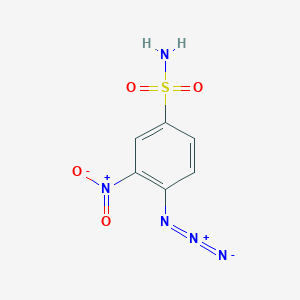

![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)

